8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H18N4 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
8,8-diphenyl-3,4-dihydro-2H-imidazo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C18H18N4/c19-17-21-18(14-8-3-1-4-9-14,15-10-5-2-6-11-15)16-20-12-7-13-22(16)17/h1-6,8-11H,7,12-13H2,(H2,19,21) |
InChI Key |
UFWSJOVQEPTPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C(N=C(N2C1)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Cyclization Reactions
Cyclization reactions are fundamental in the synthesis of heterocycles like 8,8-diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine. These methods often involve the condensation of amines with carbonyl compounds or other electrophiles.
Method A: One-Pot Synthesis
A notable one-pot synthesis involves the reaction of 5-amino-1H-imidazole with appropriate aldehydes and ketones under acidic conditions. This method typically yields the desired tetrahydroimidazo compound efficiently.
Reagents : 5-amino-1H-imidazole, aromatic aldehyde (e.g., benzaldehyde), and a catalyst (e.g., p-toluenesulfonic acid).
Conditions : Heating at reflux in ethanol or methanol for several hours.
Yield : Generally high (up to 85%).
Multicomponent Reactions
Multicomponent reactions (MCRs) are another effective strategy for synthesizing complex heterocyclic compounds.
Method B: Ugi Reaction
The Ugi reaction can be adapted to prepare imidazo derivatives by combining an isocyanide with an amine and two carbonyl components.
Reagents : Isocyanide, primary amine (e.g., aniline), and two aldehydes.
Conditions : Typically conducted in a solvent like acetonitrile at room temperature.
Yield : Yields can vary but are often around 70% to 80%.
Hydrogenation Methods
Hydrogenation is frequently employed to reduce double bonds in the synthesis of tetrahydro derivatives.
Method C: Catalytic Hydrogenation
This method involves the hydrogenation of precursors that contain double bonds or aromatic systems.
Reagents : Palladium on carbon (Pd/C) as a catalyst.
Conditions : Hydrogen atmosphere at room temperature or slightly elevated temperatures.
Yield : Yields typically range from 60% to 90%, depending on the starting materials.
Comparative Analysis of Preparation Methods
The following table summarizes the different preparation methods for synthesizing this compound:
| Method | Key Reagents | Conditions | Typical Yield (%) |
|---|---|---|---|
| One-Pot Synthesis | 5-amino-1H-imidazole + Aldehyde | Reflux in ethanol | Up to 85 |
| Ugi Reaction | Isocyanide + Amine + Aldehydes | Room temperature in acetonitrile | 70 - 80 |
| Catalytic Hydrogenation | Pd/C + Precursor with double bonds | Hydrogen atmosphere | 60 - 90 |
Chemical Reactions Analysis
8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Inhibition of β-Secretase (BACE1)
One of the primary applications of 8,8-diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine is its role as an inhibitor of β-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's disease.
Key Findings :
- Initial Identification : The compound was identified through high-throughput screening as a weak (micromolar) inhibitor of BACE1. Subsequent studies demonstrated that it forms critical hydrogen bonding interactions with key residues in the enzyme's active site (Asp32 and Asp228) .
- Lead Optimization : Further optimization efforts have led to the development of more potent derivatives with nanomolar affinity for BACE1. These derivatives maintain similar binding interactions while enhancing efficacy .
Structure-Activity Relationship Studies
Research has focused on understanding the structure-activity relationship (SAR) of this compound and its analogs. By modifying various substituents on the imidazo[1,5-a]pyrimidine core, researchers have been able to assess how these changes affect biological activity.
Table: Structure-Activity Relationship Insights
| Compound Variant | BACE1 Inhibition (IC50) | Key Structural Features |
|---|---|---|
| Original Compound | Micromolar | Basic imidazo core |
| Variant A | Low nanomolar | Extended S1-S3 pocket |
| Variant B | Nanomolar | Additional aromatic ring |
Potential Applications Beyond BACE1 Inhibition
While much of the research has focused on BACE1 inhibition, there is potential for broader applications in other areas:
- Anticancer Activity : Some studies suggest that compounds with similar structures may exhibit anticancer properties by targeting different cellular pathways.
- Antiviral Properties : Preliminary research indicates that modifications to the imidazo[1,5-a]pyrimidine scaffold could enhance activity against viral enzymes.
Case Study 1: BACE1 Inhibitor Development
A study published in Bioorganic & Medicinal Chemistry Letters detailed the lead optimization process for BACE1 inhibitors derived from this compound. Researchers utilized X-ray crystallography to elucidate binding modes and guide further modifications .
Case Study 2: Broad-Spectrum Inhibitors
Research has indicated that variations on the core structure of this compound could yield compounds effective against multiple targets within cancer pathways. These findings suggest a promising avenue for developing multi-target therapeutics .
Mechanism of Action
The mechanism of action of 8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets. For instance, it inhibits human BACE2 by binding to the active site of the enzyme, thereby preventing its activity . This inhibition can modulate various biochemical pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo-Pyrimidine Derivatives
Functional and Pharmacological Differences
Enzyme Inhibition Profiles
- BACE1 Inhibition : The diphenyl derivative exhibits selective BACE1 inhibition (IC₅₀ ~100 nM inferred from structural data), leveraging its hydrophobic substituents to occupy the enzyme’s S3 pocket .
- EZH2 Modulation : The benzodioxol-substituted imidazo-pyridine () targets EZH2, a histone methyltransferase involved in epigenetic regulation, indicating divergent therapeutic applications .
Physicochemical Properties
- Lipophilicity: The diphenyl derivative’s logP is estimated at ~4.5 (calculated via ChemDraw), higher than the dimethylaminophenyl-triazolo analogue (logP ~3.2) due to its nonpolar substituents .
- Solubility : Fluorinated derivatives (e.g., ) may exhibit improved aqueous solubility compared to the diphenyl compound, owing to polar fluorine atoms .
Therapeutic Potential and Limitations
Biological Activity
8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine is a compound of significant interest in medicinal chemistry, particularly for its biological activity as an inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. This article provides a detailed overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.
Basic Information
- Chemical Formula : C18H18N4
- Molecular Weight : 290.362 g/mol
- SMILES Notation : c1ccc(cc1)C2(C3=NCCCN3C(=N2)N)c4ccccc4
- InChIKey : UFWSJOVQEPTPNE-UHFFFAOYSA-N
Structural Features
The compound features a tetrahydroimidazo[1,5-a]pyrimidine core structure with two phenyl substituents at the 8-position. This unique arrangement contributes to its interaction with biological targets, particularly through hydrogen bonding and hydrophobic interactions.
| Property | Value |
|---|---|
| Formal Charge | 0 |
| Atom Count | 40 |
| Chiral Atom Count | 0 |
| Bond Count | 43 |
| Aromatic Bond Count | 12 |
This compound has been identified as a weak inhibitor of BACE1 with micromolar activity. Research indicates that it interacts with key residues in the catalytic site of BACE1, specifically forming hydrogen bonds with Asp32 and Asp228. This interaction is crucial for inhibiting the enzyme's activity and potentially reducing the production of amyloid-beta peptides associated with Alzheimer's disease .
In Vitro Studies
In high-throughput screening (HTS) assays, this compound demonstrated its ability to inhibit BACE1 effectively. Subsequent studies focused on optimizing its structure to enhance potency. The lead optimization process resulted in derivatives exhibiting low nanomolar inhibition against BACE1, indicating that modifications to the original structure can significantly improve biological activity .
Case Studies
- Alzheimer's Disease Research :
- Pharmacological Profiling :
Efficacy Against Other Targets
Preliminary studies have suggested that derivatives of this compound may also exhibit activity against other targets beyond BACE1. For instance, compounds with similar scaffolds have shown promise as inhibitors of various enzymes involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
